3-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Description
3-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronate ester derivative featuring a benzonitrile core substituted with an isopropyl group at the 3-position and a tetramethyl-1,3,2-dioxaborolane moiety at the 4-position. The compound’s structure combines electron-withdrawing (nitrile) and electron-donating (isopropyl) groups, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions .
Properties
IUPAC Name |
3-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO2/c1-11(2)13-9-12(10-18)7-8-14(13)17-19-15(3,4)16(5,6)20-17/h7-9,11H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLZMGAVSRIOHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar borylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The boron center can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like tetrahydrofuran (THF).
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
Organic Synthesis
The compound is utilized as a boron-containing reagent in organic synthesis. Its ability to form stable complexes with various nucleophiles enables it to act as a versatile building block for the synthesis of complex organic molecules. Notable reactions include:
- Suzuki Coupling Reactions : The compound can be employed in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
| Reaction Type | Description | Reference |
|---|---|---|
| Suzuki Coupling | Formation of biaryl compounds | |
| Boronate Esterification | Synthesis of boronate esters |
Materials Science
In materials science, 3-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is used to create functionalized polymers and nanomaterials. Its incorporation into polymer matrices can enhance the thermal and mechanical properties of the resulting materials.
Case Study :
Research has shown that incorporating this compound into polymer blends improves their electrical conductivity and thermal stability, making them suitable for applications in electronic devices.
Medicinal Chemistry
The compound's structural features make it an interesting candidate for drug development. Its boron atom can interact with biological targets, potentially leading to new therapeutic agents.
Example Applications :
- Anticancer Agents : Studies have indicated that boron-containing compounds can exhibit cytotoxic effects on cancer cells, providing a pathway for developing new anticancer drugs.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its ability to participate in various chemical reactions due to the presence of the boron center and nitrile group. The boron center can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The nitrile group can undergo reduction or other transformations, contributing to the compound’s versatility in synthesis .
Comparison with Similar Compounds
Structural and Functional Group Variations
(a) 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Structure : Lacks the 3-isopropyl group present in the target compound.
- Physical Properties : Melting point (94–99°C) , lower than many substituted analogs due to reduced steric hindrance.
- Reactivity : The absence of the isopropyl group may increase susceptibility to hydrolysis compared to the target compound, as steric protection is diminished.
(b) 2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- Structure : Methoxy group at position 2 instead of isopropyl at position 3 .
- Electronic Effects : The methoxy group is electron-donating, altering the aromatic ring’s electron density compared to the nitrile’s electron-withdrawing effect. This impacts Lewis acidity of the boron center and cross-coupling efficiency .
- Synthetic Utility : Methoxy groups are prone to demethylation under harsh conditions, limiting stability in certain reactions.
(c) 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione (3b)
- Structure : Features a phthalimide-linked benzyl group instead of benzonitrile .
- The target compound’s nitrile group offers distinct pathways for functionalization (e.g., hydrolysis to carboxylic acids).
Physicochemical Properties
Reactivity in Cross-Coupling Reactions
- Nitrile’s electron-withdrawing nature enhances boron’s electrophilicity, aiding oxidative addition.
- Methoxy Analog : Electron-donating methoxy group reduces boron’s Lewis acidity, possibly requiring harsher reaction conditions.
- Unsubstituted Boronates (e.g., 4-boronobenzonitrile): Higher reactivity but lower stability due to unprotected boron center.
Spectroscopic Characterization
- ¹H-NMR : The target compound’s isopropyl group would show a septet (δ ~2.9 ppm) and doublets (δ ~1.2–1.4 ppm), distinct from the methoxy group’s singlet (δ ~3.8 ppm) in the analog .
- ¹¹B-NMR : Boron shifts for tetramethyl dioxaborolane derivatives typically appear at δ ~30 ppm, as seen in compound 3b .
Biological Activity
3-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and therapeutic applications, supported by relevant data and case studies.
Research indicates that compounds containing boron derivatives often exhibit unique mechanisms due to the electron-deficient nature of boron. The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to disease pathways. For instance, studies on similar compounds have shown inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine synthesis and a target for antimalarial therapies .
- Antiparasitic Activity : Preliminary studies suggest that modifications in the structure can enhance antiparasitic activity. For example, the incorporation of polar functional groups has been linked to improved metabolic stability and solubility in aqueous environments, which are crucial for bioavailability .
Toxicity Profile
The toxicity profile of this compound indicates potential risks associated with exposure:
- Acute Toxicity : It is classified as toxic if swallowed or inhaled, with specific hazard codes indicating risks of acute toxicity via oral and dermal routes .
Case Study 1: Antiparasitic Efficacy
A study evaluated the efficacy of related compounds against Plasmodium falciparum. The results indicated that structural modifications significantly impacted the compound's potency against malaria parasites. For instance, compounds with enhanced lipophilicity showed improved efficacy in inhibiting PfATP4-associated Na-ATPase activity .
| Compound | EC50 (µM) | Metabolic Stability (CL int) |
|---|---|---|
| Benchmark Compound | 0.010 | 27 µL/min/mg |
| Modified Compound | 0.048 | 70 µL/min/mg |
Case Study 2: Structural Optimization
Another research focused on optimizing the structural components of similar dioxaborolane derivatives to enhance their pharmacokinetic profiles. Modifications that increased polarity while maintaining lipophilicity were found to improve both solubility and metabolic stability without compromising antiparasitic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
